
Glutaminase C-IN-1
Overview
Description
Glutaminase C-IN-1 (Compound 968; CAS: 311795-38-7) is a small-molecule allosteric inhibitor targeting glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1) isoform. It has a molecular weight of 475.42 g/mol and the formula C₂₇H₂₇BrN₂O, featuring a brominated aromatic structure critical for its inhibitory activity . Developed for cancer research, it selectively disrupts glutamine metabolism in cancer cells by binding to an allosteric site on GAC, thereby suppressing tumor growth without affecting normal cells . Its high purity (99.88%) and stability under -20°C storage make it a reliable tool for in vitro and in vivo studies .
Preparation Methods
- Synthetic routes and reaction conditions for Glutaminase C-IN-1 are not widely documented in the available literature.
- Industrial production methods may involve proprietary processes.
Chemical Reactions Analysis
- Glutaminase C-IN-1 likely undergoes various reactions, but specific details are scarce.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapy Development
- Targeting Glutamine Addiction : Glutaminase C-IN-1 has been studied for its potential to enhance the efficacy of existing cancer treatments by targeting the metabolic vulnerabilities of cancer cells. Inhibiting glutaminase C can sensitize tumors to chemotherapy and immunotherapy, particularly when combined with agents that target immune checkpoints like PD-L1 .
- Clinical Trials : Compounds derived from the same class as this compound, such as CB-839, are currently undergoing clinical trials. These trials aim to evaluate their effectiveness in treating various solid tumors and hematological malignancies .
-
Metabolomic Studies
- Pharmacometabolomics : Research has demonstrated that treatment with this compound alters the metabolomic profiles of cancer cells. For instance, studies have shown significant changes in the levels of key metabolites such as glutamate and alpha-ketoglutarate upon treatment, indicating a disruption in the TCA cycle and overall cellular metabolism .
- Biodistribution Studies : Recent studies utilizing positron emission tomography (PET) with radiolabeled variants of glutaminase inhibitors have provided insights into their pharmacokinetics and biodistribution in vivo. Such studies help elucidate how these compounds behave in biological systems, which is crucial for optimizing their therapeutic use .
-
Neuroscience Applications
- Cognitive Function Studies : Overexpression of glutaminase C has been linked to cognitive deficits and synaptic dysfunction. Investigating how this compound affects these pathways can provide insights into potential therapeutic strategies for neurodegenerative diseases or cognitive impairments associated with cancer treatments .
Case Studies
Mechanism of Action
- Glutaminase C-IN-1 targets Glutaminase C (GAC), an enzyme involved in glutamine metabolism.
- By inhibiting GAC, it disrupts glutamine utilization in cancer cells, impairing their growth.
Comparison with Similar Compounds
Comparison with Similar Glutaminase Inhibitors
Structural Features and Mechanisms
Compound | Structure Class | Mechanism | Target Specificity |
---|---|---|---|
Glutaminase C-IN-1 | Brominated benzo-phenanthridinone | Allosteric inhibition | Glutaminase C (GAC) |
BPTES | Thiadiazole derivative | Competitive inhibition | GLS1 (KGA isoform) |
DON (6-diazo-5-oxo-L-norleucine) | Glutamine analog | Broad-spectrum, irreversible | Multiple glutaminase isoforms |
Kaempferol derivatives (1–3) | Acylated flavonol monoglycosides | Competitive inhibition | Phosphate-dependent glutaminase |
- This compound : Binds to an allosteric site on GAC, preventing conformational changes required for enzymatic activity. This specificity reduces off-target effects compared to broad-spectrum inhibitors .
- DON: A glutamine analog that irreversibly inhibits multiple glutaminase isoforms (IC₅₀ = 0.33 mM), but its non-selectivity causes systemic toxicity .
- Kaempferol derivatives: Natural compounds (e.g., from Laurus nobilis) with moderate glutaminase inhibition (IC₅₀ = 0.12–0.34 mM). Their flavonoid structure suggests antioxidant benefits but lower potency compared to synthetic inhibitors .
Inhibitory Potency (IC₅₀)
- Natural compounds, while less potent, may synergize with other therapies due to multi-target effects .
Drug-Likeness and Limitations
’s in silico analysis (unseen data) reportedly evaluates parameters like cLogP, H-bond donors, and drug scores. Synthetic inhibitors (e.g., BPTES, this compound) typically score higher in drug-likeness than natural compounds due to optimized pharmacokinetics. However, solubility and bioavailability challenges persist for thiadiazole derivatives like BPTES .
Biological Activity
Glutaminase C (GAC), an enzyme involved in glutamine metabolism, has garnered attention for its role in cancer biology and neurodegenerative diseases. This article focuses on the biological activity of GAC, particularly the compound Glutaminase C-IN-1, which is being explored as a potential therapeutic agent.
Overview of Glutaminase C
GAC catalyzes the hydrolysis of glutamine to glutamate, playing a crucial role in cellular metabolism, particularly in cancer cells that exhibit "glutamine addiction" for growth and survival. Elevated levels of GAC have been associated with various cancers, including non-small cell lung cancer (NSCLC) and breast cancer, where it contributes to increased metabolic demands and tumor progression .
The enzymatic activity of GAC is regulated by phosphorylation and oligomerization. GAC can self-assemble into a supratetrameric structure that is essential for its activity. Phosphate ions play a significant role in converting inactive dimers into active tetramers, enhancing its enzymatic function .
Key Reaction:
Biological Activity of this compound
This compound is an inhibitor specifically targeting GAC. Its biological activity has been evaluated in various studies:
- Antitumor Effects : In vitro studies have demonstrated that this compound effectively reduces the proliferation of cancer cell lines by inhibiting GAC activity, leading to decreased glutamate levels and subsequent metabolic disruption in tumor cells .
- Neurotoxicity : Research indicates that elevated GAC levels in microglia can lead to neurotoxic effects, particularly in the context of HIV infection and Alzheimer's disease. Inhibiting GAC may mitigate these effects by reducing glutamate-induced excitotoxicity .
Cancer Models
In preclinical models, this compound has shown promise as an adjunct therapy alongside existing cancer treatments. For instance:
- Study on NSCLC : In NSCLC cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .
- Combination Therapy : The compound has been tested in combination with immune checkpoint inhibitors, enhancing their efficacy by reducing tumor metabolic support through GAC inhibition .
Neurodegenerative Models
In studies involving transgenic mice models with GAC overexpression:
- Cognitive Impairment : Mice exhibited learning deficits correlating with elevated GAC levels and neuroinflammation. Treatment with this compound showed improvement in cognitive functions by normalizing glutamate levels .
Data Table: Summary of Biological Activity
Study Focus | Model Type | Key Findings |
---|---|---|
NSCLC | Cell Lines | Decreased viability with this compound |
Combination Therapy | Tumor Models | Enhanced efficacy of immune checkpoint inhibitors |
Neurotoxicity | Transgenic Mice | Improved cognitive function with GAC inhibition |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating the inhibitory activity of Glutaminase C-IN-1 in vitro?
To assess inhibitory activity, researchers should employ enzyme activity assays using recombinant human glutaminase C (GAC) isoforms. Key steps include:
- Kinetic assays : Measure IC50 values via fluorescence-based or colorimetric methods (e.g., detection of glutamate production from glutamine) .
- Cell-based assays : Use cancer cell lines (e.g., triple-negative breast cancer or pancreatic cancer models) to evaluate suppression of glutamine metabolism via Seahorse extracellular flux analysis or LC-MS-based metabolite profiling .
- Controls : Include positive controls like BPTES (GLS1 inhibitor) and negative controls (vehicle-treated cells).
Q. How can researchers ensure reproducibility of this compound’s effects across different cancer models?
- Model selection : Use multiple cell lines with validated glutamine dependency (e.g., MDA-MB-231, PANC-1) .
- Dose optimization : Perform dose-response curves (0.1–10 μM) to account for cell line-specific sensitivity.
- Metabolic validation : Confirm glutamine depletion via intracellular α-ketoglutarate or ATP levels .
- Documentation : Report cell culture conditions (e.g., glutamine-free media preparation, serum batch details) to mitigate variability .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s efficacy across studies?
Contradictions often arise from:
- Assay heterogeneity : Differences in recombinant enzyme sources (e.g., bacterial vs. mammalian-expressed GAC) or buffer pH affecting inhibitor binding .
- Cell context : Tumor microenvironment factors (e.g., hypoxia, stromal interactions) may alter glutamine dependency .
Methodological resolution :
Q. What strategies are recommended for evaluating the selectivity of this compound against other glutaminase isoforms?
- Isoform-specific activity assays : Compare inhibition of GAC vs. liver-type glutaminase (GLS2) using purified enzymes .
- Competitive binding studies : Use radiolabeled this compound analogs to measure binding affinity to GAC vs. GLS1 .
- Transcriptomic profiling : Analyze gene expression changes in cells treated with this compound to identify off-target pathways (e.g., mTOR or redox signaling) .
Q. How can researchers design in vivo studies to translate this compound findings to preclinical models?
- Animal models : Use immunocompromised mice (e.g., NSG) implanted with patient-derived xenografts (PDXs) of glutamine-addicted tumors .
- Dosing regimen : Optimize pharmacokinetics (e.g., bioavailability, half-life) via intravenous or intraperitoneal administration (typical doses: 10–50 mg/kg) .
- Endpoint analysis : Quantify tumor glutamine levels via hyperpolarized 13C-glutamine MRI or ex vivo LC-MS .
Q. What statistical approaches are critical for analyzing dose-dependent responses to this compound?
- Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slope .
- Error propagation : Include standard deviations from triplicate experiments and report confidence intervals .
- Multiplicity correction : Use ANOVA with Tukey’s post hoc test for comparing multiple treatment groups .
Q. Data Contradiction and Validation
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Common issues include:
- Pharmacokinetic limitations : Poor solubility or rapid clearance in vivo. Validate plasma concentrations via HPLC-MS .
- Stromal compensation : Tumor-associated fibroblasts may secrete glutamine, bypassing inhibition. Co-culture models can test this hypothesis .
Validation steps :
Q. What are the best practices for reporting this compound’s mechanism of action in manuscripts?
- Structure-activity relationship (SAR) : Include chemical modifications (e.g., bromine substitution in C27H27BrN2O) linked to potency changes .
- Supplemental data : Provide raw enzyme kinetics plots, uncropped Western blots, and metabolomics datasets .
- Ethical compliance : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
Properties
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
Record name | CHEBI:60279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311795-38-7 | |
Record name | CHEBI:60279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.